molecular formula C21H14O B167413 2,3-Diphenyl-1-indenone CAS No. 1801-42-9

2,3-Diphenyl-1-indenone

Cat. No.: B167413
CAS No.: 1801-42-9
M. Wt: 282.3 g/mol
InChI Key: POVRXYLNLVVNGW-UHFFFAOYSA-N
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Description

2,3-Diphenyl-1-indenone is a privileged chemical scaffold in medicinal chemistry and drug discovery, serving as a key synthetic intermediate for developing novel therapeutic agents. Its significant research value lies in its role as a core structure for creating hybrid molecules that exhibit potent and targeted biological activity. Recent studies have focused on synthesizing indenone-based hybrids designed to inhibit tubulin polymerization and act as estrogen receptor antagonists, demonstrating enhanced in vitro cytotoxicity against a panel of cancer cell lines, including breast (MCF7, SKBR3), prostate (DU145), and lung (A549) cancers . The structural motif of this compound is fundamental to this cytotoxicity, with specific derivatives causing dose-dependent cell cycle arrest at the S-phase, thereby disrupting cancer cell replication . Furthermore, research has unveiled a solvent-controlled synthesis pathway from this core compound, enabling direct access to valuable 2,3-diarylepoxy indenones and α-hydroxy diarylindanones . These synthesized derivatives have been evaluated as inhibitors of the DNA alkylation repair protein AlkB, with one epoxide derivative identified as a specific inhibitor of its enzyme function, highlighting applications in DNA repair studies . The indanone core is also recognized in multi-target-directed ligand discovery for complex neurodegenerative diseases, underscoring the versatility and broad utility of this compound in advanced biomedical research .

Properties

IUPAC Name

2,3-diphenylinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C21H14O/c22-21-18-14-8-7-13-17(18)19(15-9-3-1-4-10-15)20(21)16-11-5-2-6-12-16/h1-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POVRXYLNLVVNGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C32)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14O
Source PubChem
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DSSTOX Substance ID

DTXSID90939299
Record name 2,3-Diphenyl-1H-inden-1-one
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Molecular Weight

282.3 g/mol
Source PubChem
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CAS No.

1801-42-9
Record name 2,3-Diphenyl-1H-inden-1-one
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Record name 2,3-Diphenyl-1-indanone
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Record name 2,3-Diphenyl-1-indenone
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Biological Activity

2,3-Diphenyl-1-indenone is a compound of significant interest due to its diverse biological activities. This article reviews the biological properties of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Overview

This compound belongs to the class of indene derivatives, which are recognized for their pharmacological properties. The compound has been studied for various activities including antiviral , anti-inflammatory , anticancer , antioxidant , and antimicrobial effects . Its structure allows it to interact with multiple biological targets, making it a versatile candidate for therapeutic applications.

The biological activity of this compound can be attributed to its ability to bind selectively to various receptors and enzymes involved in critical biochemical pathways. Key mechanisms include:

  • Inhibition of DNA Repair Proteins : Recent studies have shown that certain derivatives of this compound can inhibit the AlkB enzyme, which is involved in DNA repair processes. This inhibition suggests potential applications in cancer therapy by preventing tumor cells from repairing DNA damage .
  • Antioxidant Activity : The compound exhibits significant antioxidant properties, which help mitigate oxidative stress-related damage in cells. This property is crucial for protecting against various diseases, including cancer and neurodegenerative disorders .
  • Anticancer Properties : Research indicates that this compound and its derivatives demonstrate cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) cells. These compounds have shown higher cytotoxicity than standard treatments like Tamoxifen .

Table 1: Biological Activities of this compound Derivatives

Activity TypeDescriptionReference
AnticancerInduces apoptosis in MCF-7 cells
AntioxidantReduces oxidative stress in cellular models
AntiviralInhibits viral replication in vitro
Anti-inflammatoryReduces inflammation markers in animal models

Notable Research Findings

  • A study published in PubMed highlighted that specific epoxy derivatives of this compound exhibited selective inhibition of AlkB enzyme function, suggesting a targeted approach for cancer treatment .
  • Another research article focused on the synthesis and evaluation of new derivatives that showed enhanced cytotoxicity against breast cancer cell lines compared to existing therapies .
  • A comprehensive review indicated that structural modifications of the indene core could lead to increased biological activity and reduced side effects, making these compounds suitable for further drug development .

Scientific Research Applications

Medicinal Chemistry

Bioactivity and Therapeutic Potential

Indenones, including 2,3-diphenyl-1-indenone, exhibit a range of bioactivities that make them valuable in drug discovery. Research has shown that indenone derivatives possess cytotoxic , anti-inflammatory , and antioxidative properties. For instance, compounds derived from Cytospora heveae, including this compound, demonstrated significant DPPH radical scavenging activity, indicating potential as antioxidants . Moreover, these compounds have been studied for their ability to inhibit enzymes involved in DNA repair and inflammation, suggesting their utility in treating various diseases .

Case Study: Antioxidative Properties

A study isolated several new polyketides from Cytospora heveae, including cytoindenones that exhibited antioxidative activities. Among these, this compound was characterized as having significant DPPH· scavenging activity, which is crucial for developing treatments for oxidative stress-related conditions .

Synthetic Methodologies

Synthesis of Indenones

The synthesis of this compound has been achieved through various catalytic processes. Notably, a palladium(II)-catalyzed carbocyclization method allows for the efficient formation of this compound from benzenecarbaldehydes and internal alkynes. This method not only provides high regioselectivity but also yields moderate to good results .

Table 1: Synthesis Conditions for this compound

EntryAldehydeAlkyneCatalystTemperatureYield (%)
1Benzaldehyde1,2-DiphenylethynePd(II)130 °CModerate
2p-Fluorobenzaldehyde1,2-Bis(4-fluorophenyl)ethynePd(II)130 °CGood

Materials Science

Applications in Photochromic Chemistry

Indenones like this compound are being explored for their potential applications in materials science, particularly in photochromic materials. Their ability to undergo structural changes upon light exposure makes them suitable candidates for developing advanced materials with tunable optical properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

The substituents on the indenone or indanone backbone significantly influence reactivity, stability, and applications. Key analogs include:

Table 1: Structural and Physical Properties of Selected Indenones/Indanones
Compound Molecular Formula Substituents Melting Point (°C) Key Characteristics
2,3-Diphenyl-1-indenone C₂₁H₁₄O Phenyl (C2, C3) 149–151 High conjugation, red crystals
(2E)-2-(3,4-Dimethoxybenzylidene)-1-indanone C₁₈H₁₆O₃ 3,4-Dimethoxybenzylidene (C2) N/A Extended π-system; potential optoelectronic applications
2,2,3,3-Tetramethyl-1-indanone C₁₃H₁₆O Methyl (C2, C3) N/A Steric hindrance reduces reactivity; used in educational syntheses
2-Phenyl-1,3-indandione C₁₅H₁₀O₂ Phenyl (C2), two ketones N/A Anticoagulant properties; dual ketone groups enhance acidity
  • Electronic Effects: The phenyl groups in this compound enhance conjugation, stabilizing the ketone via resonance. In contrast, methyl groups in 2,2,3,3-tetramethyl-1-indanone introduce steric bulk, limiting reactivity .
  • Functional Group Diversity: 1,3-Indandione derivatives (e.g., 2-phenyl-1,3-indandione) contain two ketone groups, enabling chelation with metals or participation in redox reactions, unlike mono-ketone indenones .
Oxygenation Reactions

This compound undergoes solvent-controlled oxygenation under air to yield:

  • 2,3-Epoxy-2,3-diphenyl-1-indenone: Formed in aprotic solvents (e.g., DCM) via α-position oxygenation and β-proton abstraction .
  • 2-Hydroxy-2,3-diphenyl-1-indanone: Produced in protic solvents (e.g., methanol) through reduction and epimerization .

These products exhibit bioactivity, with the epoxy derivative acting as a selective inhibitor of the DNA repair enzyme AlkB . In contrast, simpler indanones like 2,2,3,3-tetramethyl-1-indanone lack such versatile reactivity due to their saturated backbone .

Chalcone Derivatives

Reaction of 1-indanone with aromatic aldehydes yields chalcone analogs (e.g., (E)-2-(4-hydroxybenzylidene)-2,3-dihydro-1H-inden-1-one). These compounds exhibit extended conjugation and are explored for antimicrobial and optoelectronic applications, diverging from this compound’s metabolic roles .

Q & A

Q. What are the established synthetic routes for 2,3-diphenyl-1-indenone, and how can reaction conditions be optimized?

The synthesis of this compound can be achieved via cyclization reactions. For example, analogous indenones have been synthesized using CuI-catalyzed additions to alkynes, leading to cyclization products with halogen substituents . Key parameters to optimize include catalyst loading, solvent polarity, and reaction temperature. Characterization of intermediates via 1H^1H- and 13C^13C-NMR is critical to confirm structural integrity .

Q. How is this compound characterized structurally, and what analytical techniques are essential?

Single-crystal X-ray diffraction is the gold standard for resolving molecular geometry and intermolecular interactions, as demonstrated for structurally similar indenones . Complementary techniques include high-resolution mass spectrometry (HRMS) for molecular weight confirmation and NMR spectroscopy to verify substituent positions and purity (>95% by HPLC) .

Q. What role does this compound play as an internal standard in analytical chemistry?

It serves as a non-interfering internal standard in HPLC analyses due to its distinct retention time and UV absorption profile. For example, in quantifying megestrol acetate in plasma, it elutes at 12–14 minutes under acetonitrile:methanol:water:acetic acid (41:23:36:1) mobile phase conditions, enabling precise peak height ratio calculations .

Advanced Research Questions

Q. How can researchers design in vitro metabolism studies using this compound to investigate cytochrome P450 interactions?

Utilize human liver microsomes (HLM) and NADPH/UDPGA regeneration systems to assess oxidative metabolism. Co-incubate with recombinant CYP enzymes (e.g., CYP3A4) to identify isoform-specific activity. Quantify metabolites via LC-MS/MS, referencing the compound’s stability in methanol and acetonitrile .

Q. What strategies resolve contradictions between experimental data and computational predictions for this compound’s reactivity?

Discrepancies in reaction yields or metabolite profiles may arise from unaccounted solvent effects or enzyme kinetics. Validate computational models with empirical

  • Compare DFT-calculated transition states with experimental activation energies.
  • Use isotopic labeling (e.g., 13C^{13}C) to trace metabolic pathways .

Q. How do halogen-bonding interactions influence the crystal packing of halogenated indenone derivatives, and can this guide material design?

In 2,3-diiodoindenone, halogen bonding (I···I and I···O) dominates crystal packing, creating layered structures. These interactions can be exploited to design supramolecular assemblies by substituting halogens (F, Cl, Br) and analyzing lattice energies via X-ray diffraction and Hirshfeld surface analysis .

Q. What methodological challenges arise when scaling up this compound synthesis, and how are purity thresholds maintained?

Scaling may introduce impurities from incomplete cyclization or oxidation byproducts. Mitigation strategies include:

  • Gradient HPLC to monitor purity (limit: <0.5% impurities).
  • Recrystallization in ethanol/water mixtures to achieve ≥97% purity .

Methodological Considerations

  • Data Validation : Ensure intra- and interassay precision (RSD <6%) by repeating analyses across multiple batches .
  • Structural Confirmation : Cross-validate NMR chemical shifts with computational predictions (e.g., DFT-GIAO) .
  • Ethical Compliance : Adhere to open-data principles while anonymizing sensitive metabolic data .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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